molecular formula C23H17N3O3 B2503039 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1798465-48-1

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2503039
CAS No.: 1798465-48-1
M. Wt: 383.407
InChI Key: RZHUDUQTEOYZEI-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran carboxamide core linked to an imidazo[1,2-a]pyridine-substituted phenyl group. This structure combines two pharmacologically relevant motifs: the benzofuran moiety, known for its bioactivity in kinase inhibition and antimicrobial applications, and the imidazo[1,2-a]pyridine scaffold, which is widely explored in anticancer and antiviral drug development.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-28-19-10-6-7-15-13-20(29-22(15)19)23(27)25-17-9-3-2-8-16(17)18-14-26-12-5-4-11-21(26)24-18/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHUDUQTEOYZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction of 2-aminopyridine with an appropriate ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical to ensure the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Applications

The compound has shown promising results in antimicrobial studies, particularly against various bacterial and fungal strains.

Case Study: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of similar imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 5.19 µM against tested strains, demonstrating significant antimicrobial potential .

CompoundTarget OrganismMIC (µM)
N1Gram-positive1.27
N8Gram-negative1.43
W6S. aureus5.19
W1A. niger5.08

Anticancer Applications

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide has been investigated for its anticancer properties, showing effectiveness against various cancer cell lines.

Case Study: Anticancer Activity Assessment

In vitro studies demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). For instance, compounds with IC50 values around 4.12 µM were found to be more potent than 5-FU (IC50 = 7.69 µM), indicating their potential as effective anticancer agents .

CompoundCancer Cell LineIC50 (µM)
W17HCT1164.12
Standard5-FU7.69

Antitubercular Applications

The compound's structural features suggest potential antitubercular activity, making it a candidate for further exploration in tuberculosis treatment.

Case Study: In Vivo Antitubercular Activity

A study on related compounds showed promising results against Mycobacterium tuberculosis H37Rv, with some derivatives exhibiting significant inhibitory effects on vital mycobacterial enzymes . These findings highlight the need for further investigation into the antitubercular properties of this compound.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include inhibition of key enzymes in metabolic pathways or disruption of cellular processes .

Comparison with Similar Compounds

Key Differences and Implications:

Heterocyclic Core : The imidazo[1,2-a]pyridine in the target compound offers a larger aromatic surface area compared to the triazolo[4,3-a]pyridine in CAS 1904357-48-7, which may enhance interactions with hydrophobic enzyme pockets.

Molecular Weight : The lower molecular weight of CAS 1904357-48-7 (404.4 vs. ~414.42 g/mol) suggests differences in pharmacokinetic properties, such as absorption and distribution.

Research Findings and Trends

  • Bioactivity : Imidazo[1,2-a]pyridine derivatives are frequently associated with kinase inhibition (e.g., JAK2, ALK) and antiparasitic activity, while triazolo-pyridines are explored for antiviral and anti-inflammatory applications .
  • Synthetic Accessibility : The benzofuran carboxamide scaffold is synthetically versatile, allowing modular substitutions to optimize potency and selectivity.

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features a complex structure that combines an imidazo[1,2-a]pyridine moiety with a methoxybenzofuran carboxamide. This unique combination is believed to contribute to its biological properties, making it a candidate for various therapeutic applications.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of the ENPP1 enzyme, which plays a role in regulating immune responses in cancer therapy .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AnticancerInhibits ENPP1; enhances immune response
AntimicrobialPotential activity against various pathogens
PharmacokineticsFavorable absorption and distribution in vivo
ToxicityLow toxicity profiles observed in preliminary studies

Case Study 1: ENPP1 Inhibition and Cancer Therapy

A notable study investigated the effects of this compound on ENPP1 inhibition. The compound demonstrated significant inhibitory activity with an IC50 value in the low nanomolar range (5.70 nM). Moreover, it was shown to enhance the expression of STING pathway target genes, which are crucial for immune response against tumors. In vivo experiments revealed that when combined with anti-PD-1 therapy, the compound significantly inhibited tumor growth by 77.7% in murine models .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of this compound against various bacterial strains. The findings indicated that it exhibited moderate activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. Further optimization and testing are required to enhance its efficacy and understand the underlying mechanisms.

Q & A

Q. What synthetic routes are recommended for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones. Subsequent coupling with 7-methoxybenzofuran-2-carboxylic acid is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions. Key optimizations include:
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent selection : Use anhydrous DMF or dichloromethane to enhance reagent solubility.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., methoxy group at C7, imidazo[1,2-a]pyridine fusion).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₂₄H₁₈N₃O₃).
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between benzofuran and imidazo[1,2-a]pyridine rings .

Q. What initial biological screening assays are appropriate for evaluating therapeutic potential?

  • Methodological Answer :
  • Enzyme inhibition assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (IC₅₀ determination).
  • Kinase profiling : Screen against kinase panels (e.g., EGFR, VEGFR) via ADP-Glo™ assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and non-cancerous controls (e.g., HEK293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve selectivity for kinase targets?

  • Methodological Answer :
  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzofuran C5 to enhance kinase binding via hydrophobic interactions.
  • Substituent analysis : Replace the methoxy group with bioisosteres (e.g., ethoxy, halogen) to modulate steric effects.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase ATP pockets. Validate with mutagenesis studies (e.g., alanine scanning of kinase active sites) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Use LC-MS/MS to detect active metabolites.
  • Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs.
  • Dose-response recalibration : Adjust dosing regimens based on in vivo PD/PK modeling (e.g., NONMEM software) to align with in vitro IC₅₀ values .

Q. How can molecular docking predict binding affinity with acetylcholinesterase (AChE)?

  • Methodological Answer :
  • Protein preparation : Retrieve AChE structure (PDB: 4EY7), remove water molecules, and add polar hydrogens.
  • Ligand preparation : Generate 3D conformers of the compound (Open Babel) and assign Gasteiger charges.
  • Docking parameters : Use a grid box centered on the catalytic triad (Ser200, His440, Glu327) with 20 Å dimensions.
  • Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme assays. Discrepancies >1.5 kcal/mol warrant re-evaluation of protonation states .

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